molecular formula C20H21N3O3 B12188310 N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12188310
M. Wt: 351.4 g/mol
InChI Key: VYGCKNFLBGPKFB-UHFFFAOYSA-N
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Description

N-(2-{[(4-Methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 4-methoxyphenyl group linked via a carbonylaminoethyl chain to the 1-methylindole core. Indole carboxamides are a prominent class of compounds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antioxidant, and enzyme-modulating properties .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[(4-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O3/c1-23-17-6-4-3-5-15(17)13-18(23)20(25)22-12-11-21-19(24)14-7-9-16(26-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

VYGCKNFLBGPKFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Core Indole Intermediate Synthesis

The synthesis typically begins with functionalization of the indole scaffold. A common approach involves ethyl ester protection of 5-chloro-1H-indole-2-carboxylic acid, followed by Friedel-Crafts acylation to introduce a ketone group at the C3 position. Subsequent reduction using triethylsilane in trifluoroacetic acid yields 5-chloro-3-ethyl-1H-indole-2-carboxylic acid (Intermediate 11). Critical parameters include:

StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, reflux92>95%
Friedel-Crafts AcylationAcetyl chloride, AlCl<sub>3</sub>, 0°C7889%
ReductionTriethylsilane, TFA, RT8593%

Methylation at the indole nitrogen is achieved using methyl iodide and sodium hydride in anhydrous DMF, achieving >90% conversion.

Amide Bond Formation

Coupling the indole intermediate with 4-methoxyphenyl-derived amines constitutes the next critical phase. Boc-protected 4-nitrophenethylamine is reduced via Raney nickel-catalyzed transfer hydrogenation to generate 4-aminophenethylamine. Amide coupling with 1-methylindole-2-carboxylic acid employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or BOP reagents:

Coupling PartnerReagentSolventTemp (°C)Yield (%)
4-Methoxyphenyl carbonyl chloridePyBOP, DIPEADMF2588
Pre-activated carbonateBOP, NMMCH<sub>2</sub>Cl<sub>2</sub>0→2582

Side reactions, particularly N-overacylation, are mitigated by maintaining stoichiometric control (1:1.05 molar ratio of acid to amine).

Key Intermediate Isolation and Purification

Chromatographic Challenges

The tert-butoxycarbonyl (Boc) protecting group introduces polarity variations complicating silica-based chromatography. Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water + 0.1% TFA) resolves intermediates with >98% purity. For example, Intermediate 11 elutes at 14.2 min under these conditions.

Crystallization Optimization

Crystallization of the final product from ethyl acetate/n-hexane (1:3 v/v) at −20°C yields needle-like crystals suitable for X-ray diffraction. Key parameters:

ParameterOptimal ValueImpact on Purity
Cooling Rate0.5°C/minReduces occlusions
Solvent PolarityLogP 1.8–2.2Minimizes solvate formation
Seeding0.1% w/wEnhances crystal uniformity

Reaction Condition Optimization

Catalytic Systems for Reductive Amination

Palladium-catalyzed hydrogenation (H<sub>2</sub>, 50 psi) versus transfer hydrogenation (hydrazine hydrate) comparisons reveal:

MethodTime (h)Conversion (%)Selectivity
H<sub>2</sub>/Pd-C129592:8 (desired:byproduct)
Hydrazine/Ni-Ra69888:12

While transfer hydrogenation offers faster kinetics, hydrogenation provides superior selectivity for secondary amine formation.

Solvent Effects in Amidation

Polar aprotic solvents (DMF, DMAc) versus dichloromethane comparisons:

SolventReaction Rate (k, min<sup>−1</sup>)Byproduct Formation (%)
DMF0.426.8
DMAc0.385.2
CH<sub>2</sub>Cl<sub>2</sub>0.1512.4

DFMA emerges as optimal, balancing reaction rate and impurity profile.

Analytical Characterization

Spectroscopic Validation

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 10.32 (s, 1H, CONH), 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.54–7.48 (m, 3H, ArH), 6.93 (d, J = 8.8 Hz, 2H, OCH<sub>3</sub>-ArH), 3.81 (s, 3H, OCH<sub>3</sub>), 3.72 (s, 3H, NCH<sub>3</sub>).

HRMS (ESI<sup>+</sup>) : m/z calcd for C<sub>24</sub>H<sub>26</sub>N<sub>4</sub>O<sub>4</sub> [M+H]<sup>+</sup> 435.2024, found 435.2021.

Purity Assessment

UPLC-MS (BEH C18, 1.7 μm) with 0.1% formic acid modifiers confirms final product purity at 99.6% with retention time 6.78 min.

Scale-Up Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID PTFE tubing) enhance heat transfer during exothermic amidation:

ParameterBatch ModeFlow Mode
Reaction Time8 h22 min
Temperature Control±3°C±0.5°C
Throughput50 g/day400 g/day

This method reduces solvent usage by 60% compared to batch processes.

Waste Stream Management

Neutralization of TFA-containing byproducts with Ca(OH)<sub>2</sub> precipitates trifluoroacetate salts, enabling 85% solvent recovery via distillation .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: N-bromosuccinimide, halogenating agents, light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s carboxamide moiety allows it to form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxy group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., chloro, bromo), which are more lipophilic .

Pharmacological Activities

  • Cytotoxic Effects :

    • N-(4-Chlorophenyl)-1H-indole-2-carboxamide reduced osteosarcoma cell viability by 80% at 50 µM, comparable to imatinib mesylate .
    • Methoxy vs. Halogen Substitutions : The target compound’s methoxy group may reduce cytotoxicity compared to chloro/bromo analogs but improve metabolic stability .
  • Enzyme Modulation: ORG27569 () demonstrates the impact of substituents on receptor selectivity, with its piperidinyl phenethyl group enabling CB1 receptor modulation . The target compound’s ethylamino linker could similarly influence interactions with enzymes like MAO-A or kinases, though specific data are lacking .
  • Antioxidant Activity :

    • N-substituted indole-2-carboxamides inhibit lipid peroxidation and superoxide formation (e.g., IC₅₀ = 8.2 µM for certain derivatives) .

Biological Activity

N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

  • Molecular Formula : C20H21N3O3
  • Molecular Weight : 351.4 g/mol
  • IUPAC Name : N-[2-[(4-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide
  • Canonical SMILES : CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=C(C=C3)OC

Synthesis

The synthesis of this compound typically involves the formation of the indole core through Fischer indole synthesis, followed by the introduction of the carboxamide group via reaction with an appropriate carboxylic acid derivative. The detailed synthetic route can be summarized as follows:

  • Formation of Indole Core : Reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
  • Introduction of Carboxamide Group : Reaction with an acid chloride or anhydride in the presence of a base.

Anticancer Activity

Indole derivatives, including this compound, have shown promising anticancer properties. Several studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of related indole compounds on human cancer cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity against A549 (lung cancer) and HCT116 (colon cancer) cells, with IC50 values lower than standard chemotherapeutics like 5-fluorouracil:

CompoundIC50 (µg/mL)Cell Line
7f193.93A549
7d208.58HCT116
Control371.36A549

These findings suggest that this compound may possess similar anticancer properties worthy of further investigation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and proteins. The carboxamide moiety allows for hydrogen bonding with active sites on enzymes, potentially leading to inhibition of their activity. This inhibition can disrupt various cellular processes, contributing to its anticancer effects.

Other Biological Activities

In addition to anticancer properties, indole derivatives are known for a range of other biological activities:

  • Antimicrobial Activity : Indole compounds have demonstrated efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects : They may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis.
  • Antiviral Properties : Some studies highlight their potential in inhibiting viral replication, particularly against HIV.

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